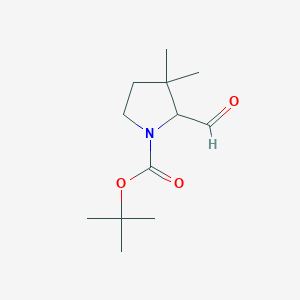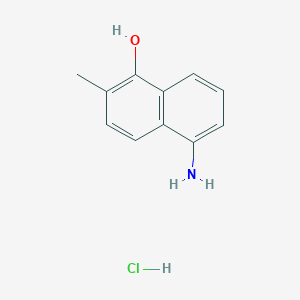![molecular formula C7H16Cl2N2 B1381830 Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride CAS No. 1818847-46-9](/img/structure/B1381830.png)
Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride” is a chemical compound with the molecular formula C7H14N2.2ClH . It is a solid substance and has a molecular weight of 199.12 .
Synthesis Analysis
The synthesis of a similar compound, a bicycloheptane skeleton with two oxy-functionalized bridgehead carbons, involves an intermolecular Diels–Alder reaction . Another synthetic method involves an epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters .Molecular Structure Analysis
The InChI code for “Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride” is 1S/C7H14N2.2ClH/c8-6-1-2-7(9,5-6)4-3-6;;/h1-5,8-9H2;2*1H . This indicates the presence of a bicyclic structure with two nitrogen atoms and two chloride ions.Aplicaciones Científicas De Investigación
Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride: Scientific Research Applications
Medicinal Chemistry: Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride may serve as a building block in medicinal chemistry due to its bicyclic structure, which is a feature present in many bioactive compounds. For example, camphor and sordarins contain the bicyclo[2.2.1]heptane scaffold and exhibit various biological activities . This suggests potential applications in drug design and synthesis, where the compound could be used to develop new therapeutic agents.
Safety and Hazards
“Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride” has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P233, P260, P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P321, P330, P332, P337, P338, P340, P351, P352, P362, P403, P405 .
Mecanismo De Acción
Target of Action
Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride is a complex compound with a unique structure
Mode of Action
The mode of action of Bicyclo[22It is likely that the compound interacts with its targets through hydrogen-bonding interactions . The electron-withdrawal N-protective group in the substrates and a strong base as the promoter have been identified as key factors for this interaction .
Propiedades
IUPAC Name |
bicyclo[2.2.1]heptane-1,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c8-6-1-2-7(9,5-6)4-3-6;;/h1-5,8-9H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDLRYJIDRCXEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-Diaza-spiro[3.4]octane-5-carboxylic acid tert-butyl ester oxalate](/img/structure/B1381750.png)
![5-(tert-Butoxycarbonyl)octahydrofuro[3,2-c]pyridine-7-carboxylic acid](/img/structure/B1381752.png)
![5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1381754.png)

![4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B1381757.png)






